2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a pteridinone derivative featuring a 2-chlorophenylmethyl group at position 3, a sulfanyl bridge at position 2, and an N-(2,4,6-trimethylphenyl)acetamide moiety. The 2,4,6-trimethylphenyl substituent introduces steric bulk, likely influencing solubility and binding affinity in biological systems. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., quinazolinone or pyrimidine derivatives) suggest relevance in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators .
Properties
Molecular Formula |
C24H22ClN5O2S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-14-10-15(2)20(16(3)11-14)28-19(31)13-33-24-29-22-21(26-8-9-27-22)23(32)30(24)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,28,31) |
InChI Key |
GTYPTNYXDXFZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate starting materials under controlled conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pteridine intermediate with a chlorophenyl reagent.
Attachment of the trimethylphenyl group: This is typically done through a nucleophilic substitution reaction.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Heterocyclic Core Variations: The pteridinone core in the target compound (vs. quinazolinone in or pyrimidine in ) alters electron distribution and hydrogen-bonding capacity. Pteridinone’s additional nitrogen atoms may enhance polar interactions in biological targets compared to quinazolinone or pyrimidine . The sulfanyl bridge is a common feature in all listed compounds, suggesting its role as a versatile linker for coupling aromatic and acetamide groups .
The 2,4,6-trimethylphenyl acetamide moiety (target compound and ) increases hydrophobicity compared to simpler aryl groups (e.g., 4-methylpyridinyl in ), which may impact membrane permeability .
Synthetic Routes: Analogs like and were synthesized via nucleophilic substitution (e.g., thiol-pyrimidine reacting with chloroacetamide derivatives) . The target compound likely follows a similar pathway, with the pteridinone core synthesized separately before coupling.
Structural Validation :
- Crystallographic data for analogs (e.g., ) were refined using SHELX software, a standard in small-molecule structure determination . This suggests that the target compound’s structure, if synthesized, would undergo similar validation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
